![molecular formula C16H15N3O2 B13379315 2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol](/img/structure/B13379315.png)
2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol
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Overview
Description
2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol is a chemical compound with the molecular formula C16H15N3O2 and a molecular weight of 281.3092 g/mol . This compound is characterized by the presence of an indazole moiety, which is a significant heterocyclic system in natural products and drugs . Indazoles are known for their wide range of biological activities, making them valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol typically involves the condensation of 2-ethoxy-6-formylphenol with 1H-indazole-5-amine under reflux conditions in ethanol . The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the imine bond. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety is known to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound’s phenolic group can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-6-[(1H-indazol-5-ylimino)methyl]phenol: Unique due to its specific substitution pattern and the presence of both ethoxy and phenolic groups.
1H-indazole-5-amine: Lacks the ethoxy and phenolic groups, resulting in different chemical and biological properties.
2-ethoxy-6-formylphenol: Contains the ethoxy and phenolic groups but lacks the indazole moiety.
Uniqueness
This compound is unique due to its combination of an indazole moiety with ethoxy and phenolic groups, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-ethoxy-6-(1H-indazol-5-yliminomethyl)phenol |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-15-5-3-4-11(16(15)20)9-17-13-6-7-14-12(8-13)10-18-19-14/h3-10,20H,2H2,1H3,(H,18,19) |
InChI Key |
KXFRSXWGDNLXME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
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